Perfluorotetrahydro-2-furancarboxylic acid
Overview
Description
Perfluorotetrahydro-2-furancarboxylic acid is a fluorinated organic compound characterized by the presence of a tetrahydrofuran ring substituted with a carboxylic acid group and multiple fluorine atoms. This compound is notable for its unique chemical properties, which are influenced by the presence of fluorine atoms, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluorotetrahydro-2-furancarboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve high degrees of fluorination efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions of this compound are less common due to the stability imparted by the fluorine atoms. under specific conditions, reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids
Reduction: Partially fluorinated tetrahydrofuran derivatives
Substitution: Various substituted tetrahydrofuran derivatives
Scientific Research Applications
Perfluorotetrahydro-2-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems due to its stability and ability to interact with biological molecules.
Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and durability.
Mechanism of Action
The mechanism of action of perfluorotetrahydro-2-furancarboxylic acid is primarily influenced by its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,5-Furandicarboxylic acid: Contains a furan ring with two carboxylic acid groups but lacks fluorination, making it less chemically resistant.
Perfluorooctanoic acid: Another perfluorinated carboxylic acid with a longer carbon chain, used in different industrial applications.
Uniqueness: Perfluorotetrahydro-2-furancarboxylic acid is unique due to its combination of a tetrahydrofuran ring and extensive fluorination. This structure imparts exceptional chemical stability, resistance to oxidation and reduction, and unique reactivity in substitution reactions. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical processes.
Properties
IUPAC Name |
2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7O3/c6-2(1(13)14)3(7,8)4(9,10)5(11,12)15-2/h(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPOBHLFLGFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336238 | |
Record name | 2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65578-62-3 | |
Record name | Perfluorotetrahydro-2-furancarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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